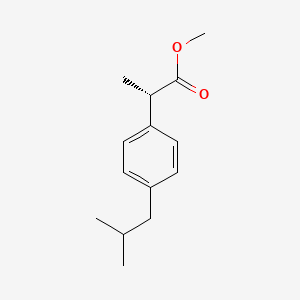

Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)-

Cat. No. B3057494

Key on ui cas rn:

81576-55-8

M. Wt: 220.31 g/mol

InChI Key: YNZYUHPFNYBBFF-NSHDSACASA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04843169

Procedure details

To a suspension of iodobenzene diacetate (322 grams(g), 1.0 mol) in a solution of p-isobutylpropiophenone (190 g, 1.0 mol) in trimethylorthoformate (109 ml, 1.0 mol) was added, dropwise, concentrated sulfuric acid (about 96% H2SO4, 10.7 ml, 0.2 mol) at 3° C. with stirring over 40 minutes. The resulting reaction mixture was stirred 6 hours at 0° C. to 15° C. The ensuing reaction was quenched by adding 200 ml deionized water. HPLC (high performance liquid chromatography) analysis of the resulting reaction product, comparing to an external standard, demonstrated 79% yield of ibuprofen methylester. The mixture obtained can be separated into an aqueous phase and an organic phase, followed by isolation of purified ibuprofen methyl ester from the organic phase by column chromatography or distillation. Alternatively, the crude ester can be hydrolyzed by treating with 50% aqueous sodium hydroxide, followed by extraction of the resulting aqueous phase with heptane. Acidification of the aqueous phase and recrystallization of the solid precipitate yields high-purity ibuprofen.

Yield

79%

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26](=O)[CH2:27]C)=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].[CH3:30][O:31][CH:32](OC)[O:33]C.S(=O)(=O)(O)O>>[CH3:30][O:31][C:32]([CH:26]([C:23]1[CH:22]=[CH:21][C:20]([CH2:16][CH:17]([CH3:18])[CH3:19])=[CH:25][CH:24]=1)[CH3:27])=[O:33] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

322 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

190 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)C1=CC=C(C=C1)C(CC)=O

|

|

Name

|

|

|

Quantity

|

109 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

10.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred 6 hours at 0° C. to 15° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ensuing reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 200 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HPLC (high performance liquid chromatography) analysis of the resulting reaction product

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C(C)C1=CC=C(CC(C)C)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 79% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04843169

Procedure details

To a suspension of iodobenzene diacetate (322 grams(g), 1.0 mol) in a solution of p-isobutylpropiophenone (190 g, 1.0 mol) in trimethylorthoformate (109 ml, 1.0 mol) was added, dropwise, concentrated sulfuric acid (about 96% H2SO4, 10.7 ml, 0.2 mol) at 3° C. with stirring over 40 minutes. The resulting reaction mixture was stirred 6 hours at 0° C. to 15° C. The ensuing reaction was quenched by adding 200 ml deionized water. HPLC (high performance liquid chromatography) analysis of the resulting reaction product, comparing to an external standard, demonstrated 79% yield of ibuprofen methylester. The mixture obtained can be separated into an aqueous phase and an organic phase, followed by isolation of purified ibuprofen methyl ester from the organic phase by column chromatography or distillation. Alternatively, the crude ester can be hydrolyzed by treating with 50% aqueous sodium hydroxide, followed by extraction of the resulting aqueous phase with heptane. Acidification of the aqueous phase and recrystallization of the solid precipitate yields high-purity ibuprofen.

Yield

79%

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26](=O)[CH2:27]C)=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].[CH3:30][O:31][CH:32](OC)[O:33]C.S(=O)(=O)(O)O>>[CH3:30][O:31][C:32]([CH:26]([C:23]1[CH:22]=[CH:21][C:20]([CH2:16][CH:17]([CH3:18])[CH3:19])=[CH:25][CH:24]=1)[CH3:27])=[O:33] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

322 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

190 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)C1=CC=C(C=C1)C(CC)=O

|

|

Name

|

|

|

Quantity

|

109 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

10.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred 6 hours at 0° C. to 15° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ensuing reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 200 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HPLC (high performance liquid chromatography) analysis of the resulting reaction product

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C(C)C1=CC=C(CC(C)C)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 79% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04843169

Procedure details

To a suspension of iodobenzene diacetate (322 grams(g), 1.0 mol) in a solution of p-isobutylpropiophenone (190 g, 1.0 mol) in trimethylorthoformate (109 ml, 1.0 mol) was added, dropwise, concentrated sulfuric acid (about 96% H2SO4, 10.7 ml, 0.2 mol) at 3° C. with stirring over 40 minutes. The resulting reaction mixture was stirred 6 hours at 0° C. to 15° C. The ensuing reaction was quenched by adding 200 ml deionized water. HPLC (high performance liquid chromatography) analysis of the resulting reaction product, comparing to an external standard, demonstrated 79% yield of ibuprofen methylester. The mixture obtained can be separated into an aqueous phase and an organic phase, followed by isolation of purified ibuprofen methyl ester from the organic phase by column chromatography or distillation. Alternatively, the crude ester can be hydrolyzed by treating with 50% aqueous sodium hydroxide, followed by extraction of the resulting aqueous phase with heptane. Acidification of the aqueous phase and recrystallization of the solid precipitate yields high-purity ibuprofen.

Yield

79%

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26](=O)[CH2:27]C)=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].[CH3:30][O:31][CH:32](OC)[O:33]C.S(=O)(=O)(O)O>>[CH3:30][O:31][C:32]([CH:26]([C:23]1[CH:22]=[CH:21][C:20]([CH2:16][CH:17]([CH3:18])[CH3:19])=[CH:25][CH:24]=1)[CH3:27])=[O:33] |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

322 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

190 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)C1=CC=C(C=C1)C(CC)=O

|

|

Name

|

|

|

Quantity

|

109 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

10.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred 6 hours at 0° C. to 15° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ensuing reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 200 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HPLC (high performance liquid chromatography) analysis of the resulting reaction product

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C(C)C1=CC=C(CC(C)C)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 79% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |